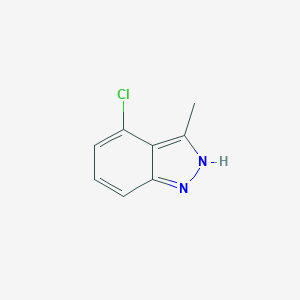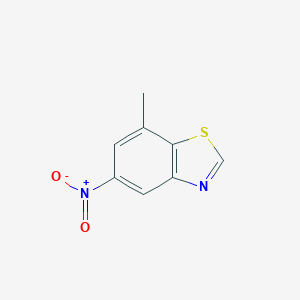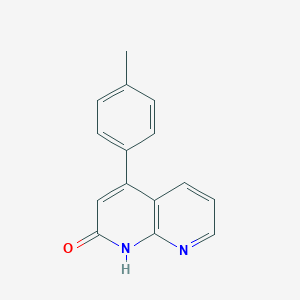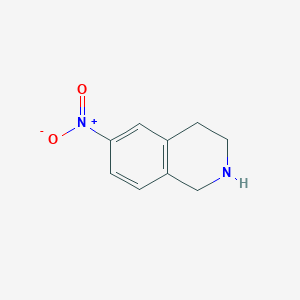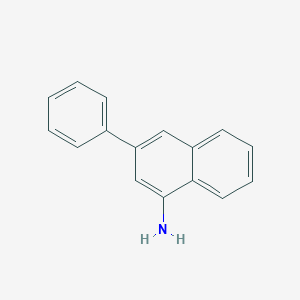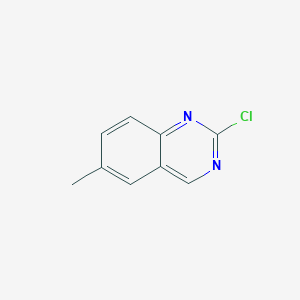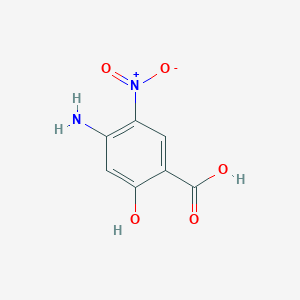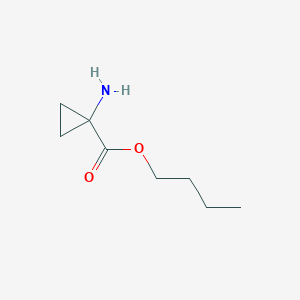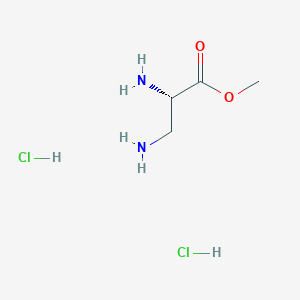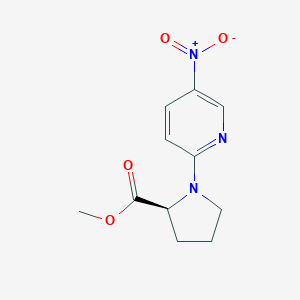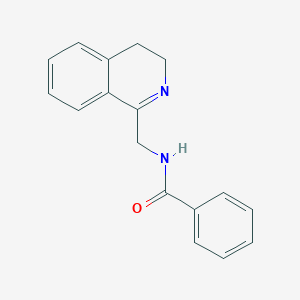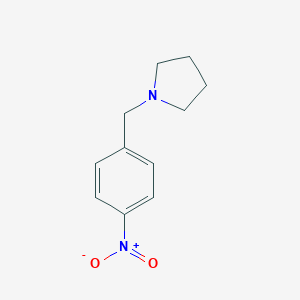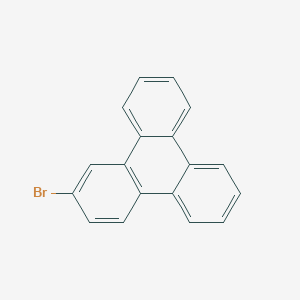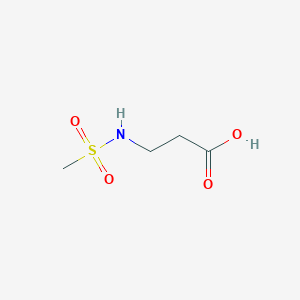
N-(methylsulfonyl)-beta-alanine
概要
説明
“N-(methylsulfonyl)-beta-alanine” is likely a compound that contains a beta-alanine moiety and a methylsulfonyl group . Beta-alanine is a naturally occurring beta amino acid, which is an amino acid in which the amino group is at the beta-position from the carboxylate group . The methylsulfonyl group is a sulfur-containing group that is often found in various organic compounds .
Synthesis Analysis
While specific synthesis methods for “N-(methylsulfonyl)-beta-alanine” were not found, similar compounds, such as methylsulfonyl indole-benzimidazoles, have been synthesized by substituting the positions of benzimidazole and indole groups .Molecular Structure Analysis
The molecular structure of “N-(methylsulfonyl)-beta-alanine” would likely include a beta-alanine moiety and a methylsulfonyl group . The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
Methanesulfonyl chloride, a compound containing a methylsulfonyl group, is known to be highly reactive and is used to synthesize methanesulfonates by reacting with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(methylsulfonyl)-beta-alanine” would depend on its exact molecular structure. For example, methanesulfonyl chloride, a compound containing a methylsulfonyl group, appears as a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor .科学的研究の応用
Antifungal Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : Sulfone derivatives containing 1,3,4-oxadiazole moieties have been synthesized and tested for their antifungal activities . These compounds have shown good antifungal activities against eight kinds of plant pathogenic fungi .
- Methods of Application : The structures of these compounds were confirmed by spectroscopic data (IR, 1H- and 13C-NMR) and elemental analyses .
- Results : Some of these compounds showed superiority over the commercial fungicide hymexazol . For example, compounds 5d, 5e, 5f, and 5i showed prominent activity against B. cinerea, with determined EC50 values of 5.21 μg/mL, 8.25 µg/mL, 8.03 µg/mL, and 21.00 µg/mL, respectively .
Antibacterial Activity
- Scientific Field : Agricultural Bioengineering
- Summary of Application : Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight caused by the pathogen Xanthomonas oryzaepv. pv. oryzae (Xoo) .
- Methods of Application : In vivo antibacterial activity tests were conducted under greenhouse conditions and field trials .
- Results : The compound 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole was effective in reducing rice bacterial leaf blight . It also stimulated the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, causing marked enhancement of plant resistance against rice bacterial leaf blight .
Antiviral Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : Indole derivatives, which can include sulfone derivatives, have shown various biological activities, including antiviral activity .
- Methods of Application : The antiviral activity of these compounds is tested in vitro against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results : Some compounds showed inhibitory activity against influenza A with IC50 values and high selectivity index (SI) value to CoxB3 virus .
Biochemical Applications
- Scientific Field : Biochemistry
- Summary of Application : Sulfonyl fluorides have been used in biochemistry for their bactericidal effects .
- Methods of Application : These compounds are used as electrophilic warheads by both medicinal chemists and chemical biologists .
- Results : The publication in 2014 of Sharpless and colleagues, in which sulfur(vi)-fluoride exchange (SuFEx) was declared to be the next ‘click’ reaction, has transformed the landscape for research into and around sulfonyl fluorides .
Antiviral Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : Indole derivatives, which can include sulfone derivatives, have shown various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application : The antiviral activity of these compounds is tested in vitro against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results : Some compounds showed inhibitory activity against influenza A with IC50 values and high selectivity index (SI) value to CoxB3 virus .
Chemoselective Deprotection
- Scientific Field : Organic Chemistry
- Summary of Application : Sulfonamides, including “N-(methylsulfonyl)-beta-alanine”, can be selectively deprotected under acidic conditions .
- Methods of Application : The chemoselective acidic hydrolysis of N-arylsulfonamides is performed with trifluoromethanesulfonic acid .
- Results : A near-stoichiometric amount of the acid was found to be sufficient to deprotect various neutral or electron-deficient N-arylsulfonamides .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(methanesulfonamido)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-10(8,9)5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQSOJVZBSHWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424694 | |
| Record name | N-(methylsulfonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(methylsulfonyl)-beta-alanine | |
CAS RN |
105611-92-5 | |
| Record name | N-(methylsulfonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


